Cas no 2228566-68-3 (3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid)

3-{4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a 2-methylpropanoic acid moiety at the 5-position. This structure imparts versatility as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and targeted therapeutics. The chloro group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for derivatization or salt formation. Its rigid heterocyclic framework contributes to binding affinity in biological systems. The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for research applications. Suitable for medicinal chemistry exploration, it offers a balance of stability and synthetic utility.
3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid structure
2228566-68-3 structure
Product Name:3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid
CAS No:2228566-68-3
MF:C10H10ClN3O2
MW:239.658300876617
CID:6340029
PubChem ID:165634732
Update Time:2025-11-01

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid
    • 2228566-68-3
    • 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid
    • EN300-1992494
    • Inchi: 1S/C10H10ClN3O2/c1-5(10(15)16)2-6-3-12-9-7(6)8(11)13-4-14-9/h3-5H,2H2,1H3,(H,15,16)(H,12,13,14)
    • InChI Key: AMKOQVVFGGHHCB-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2CC(C(=O)O)C

Computed Properties

  • Exact Mass: 239.0461543g/mol
  • Monoisotopic Mass: 239.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.9Ų

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid Pricemore >>

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3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid Related Literature

Additional information on 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropanoic acid

Comprehensive Overview of 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid (CAS No. 2228566-68-3)

The compound 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid (CAS No. 2228566-68-3) is a specialized heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolopyrimidine core, positions it as a valuable scaffold for drug discovery, particularly in targeting enzyme inhibition and signal transduction pathways. Researchers are increasingly interested in this compound due to its relevance in kinase inhibition, a hot topic in oncology and autoimmune disease therapeutics.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety in this compound is particularly noteworthy, as it mimics adenosine triphosphate (ATP) binding sites, making it a candidate for modulating protein kinases. This aligns with current trends in cancer research, where kinase inhibitors like imatinib and ibrutinib have revolutionized treatment paradigms.

The 2-methylpropanoic acid side chain further enhances the molecule's pharmacokinetic properties, improving solubility and bioavailability—a critical factor in drug design optimization. This feature addresses a common challenge in medicinal chemistry, where poor solubility often limits clinical applicability. Researchers exploring structure-activity relationships (SAR) for kinase inhibitors frequently cite such modifications as pivotal for efficacy.

From a synthetic perspective, the compound's CAS registry number (2228566-68-3) ensures precise identification in chemical databases, facilitating high-throughput screening (HTS) and cheminformatics studies. Its inclusion in libraries like PubChem and ChEMBL underscores its utility in virtual screening campaigns, a growing area fueled by AI-driven drug discovery. Notably, the rise of machine learning in chemistry has amplified interest in such well-annotated compounds for training predictive models.

Beyond oncology, the pyrrolopyrimidine scaffold shows promise in neurodegenerative disease research, particularly in modulating tau protein aggregation—a key pathological marker in Alzheimer's disease. This dual applicability makes 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid a versatile tool for multidisciplinary research.

Environmental and green chemistry considerations are also shaping its applications. Recent studies highlight the compound's potential as a biodegradable intermediate in sustainable synthesis routes, aligning with global initiatives like the UN Sustainable Development Goals (SDGs). This aspect resonates with industries prioritizing eco-friendly manufacturing processes.

In summary, 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid represents a convergence of cutting-edge pharmacology, computational chemistry, and sustainable science. Its CAS No. 2228566-68-3 serves as a gateway to expanding knowledge in drug discovery, while its structural features address contemporary challenges in therapeutic development. As research progresses, this compound may well emerge as a cornerstone in next-generation bioactive molecules.

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